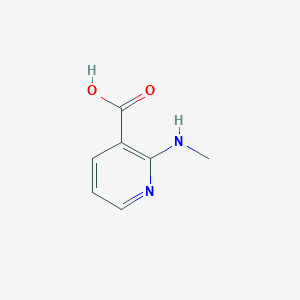
2-(Methylamino)pyridine-3-carboxylic acid
Cat. No. B1587148
Key on ui cas rn:
32399-13-6
M. Wt: 152.15 g/mol
InChI Key: SMYTUBMIBZOXTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06914160B1
Procedure details


Methylamine hydrochloride (8.6 g, 128 mmol) was added portionwise to a mixture of 2-chloronicotinic acid (10.0 g, 64 mmol), potassium carbonate (35.4 g, 256 mmol) and copper (I) bromide (920 mg, 6.4 mmol) in N,N-dimethylformamide (100 ml), and the reaction heated at 100° C. for 18 hours, then cooled. The resulting precipitate was removed by filtration, washing through with additional methanol and the filtrate evaporated under reduced pressure. The residue was redissolved in 2N sodium hydroxide solution (200 ml), washed with diethyl ether (4×80 ml), then the pH of the aqueous solution adjusted to 6, using concentrated hydrochloric acid. This aqueous solution was evaporated under reduced pressure, the residue dissolved in methanol, poly(4-vinylpyridine), 2% cross-linked (5 g) was added, and the mixture stirred at room temperature for 18 hours. The resin was removed by filtration, and the procedure then repeated. The solution was evaporated under reduced pressure, and the solid recrystallised from ethanol, to afford the title compound, 5.2 g.




Name
copper (I) bromide
Quantity
920 mg
Type
catalyst
Reaction Step One

Name
Identifiers


|
REACTION_CXSMILES
|
Cl.[CH3:2][NH2:3].Cl[C:5]1[N:13]=[CH:12][CH:11]=[CH:10][C:6]=1[C:7]([OH:9])=[O:8].C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O.[Cu]Br>[CH3:2][NH:3][C:5]1[N:13]=[CH:12][CH:11]=[CH:10][C:6]=1[C:7]([OH:9])=[O:8] |f:0.1,3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
8.6 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.CN
|
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C(=O)O)C=CC=N1
|
|
Name
|
|
|
Quantity
|
35.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
copper (I) bromide
|
|
Quantity
|
920 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]Br
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture stirred at room temperature for 18 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting precipitate was removed by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washing through with additional methanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate evaporated under reduced pressure
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was redissolved in 2N sodium hydroxide solution (200 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with diethyl ether (4×80 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This aqueous solution was evaporated under reduced pressure
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue dissolved in methanol
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
poly(4-vinylpyridine), 2% cross-linked (5 g) was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resin was removed by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solution was evaporated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solid recrystallised from ethanol
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
